FmocEVCit-PAB
Description
Fmoc-Val-Cit-PAB (CAS: 159858-22-7) is a protease-cleavable linker widely used in antibody-drug conjugates (ADCs). Its structure comprises three key components:
- Fmoc group (9-fluorenylmethyloxycarbonyl): Protects the amino terminus during synthesis .
- Val-Cit dipeptide: A substrate for cathepsin B, enabling intracellular drug release in lysosomes .
- PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that ensures efficient payload release after cleavage .
Properties
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N6O9/c1-25(2)36(39(53)46-33(15-10-22-44-40(43)54)37(51)45-27-18-16-26(23-49)17-19-27)48-38(52)34(20-21-35(50)57-42(3,4)5)47-41(55)56-24-32-30-13-8-6-11-28(30)29-12-7-9-14-31(29)32/h6-9,11-14,16-19,25,32-34,36,49H,10,15,20-24H2,1-5H3,(H,45,51)(H,46,53)(H,47,55)(H,48,52)(H3,43,44,54)/t33-,34-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMZGLFHTOCNHI-IUKTVIPNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N6O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection Strategy
The Fmoc group is integral to solid-phase peptide synthesis (SPPS), offering orthogonal protection for amine groups. Its removal under mild basic conditions (e.g., piperidine) minimizes side reactions, making it ideal for multi-step syntheses. For FmocEVCit-PAB, Fmoc safeguards the α-amino group of glutamic acid during sequential coupling reactions.
EVCit Sequence Design
The EVCit tripeptide—glutamic acid, valine, and citrulline—provides dual functionality:
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Glutamic Acid : Introduces a negatively charged residue, enhancing solubility and reducing aggregation.
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Val-Cit Dipeptide : Serves as a cathepsin B-cleavable motif, enabling payload release in target cells.
The addition of glutamic acid stabilizes the linker against rodent plasma carboxylesterases, addressing a critical limitation of VCit linkers.
PAB Moieties
The para-aminobenzyl alcohol (PAB) spacer connects the peptide linker to the cytotoxic payload. Its self-immolative nature ensures traceless release of the drug upon linker cleavage.
Step-by-Step Synthesis Protocol
The synthesis of this compound involves sequential coupling of amino acids followed by PAB attachment. A representative protocol, synthesized from multiple sources, is outlined below:
Step 1: Fmoc-Citrulline Preparation
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Starting Material : L-citrulline is dissolved in dimethylformamide (DMF) at 0.2 M concentration.
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Fmoc Protection : Fmoc-Cl (2.2 equiv) is added under nitrogen, stirred at room temperature (RT) for 4 hours.
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Purification : The product (Fmoc-Cit-OH) is isolated via flash chromatography (3–12% MeOH/CH2Cl2), yielding 85%.
Step 2: Valine Coupling
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Activation : Fmoc-Val-OSu (1.5 equiv) is added to Fmoc-Cit-OH in DMF.
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Reaction : Stirred at RT for 20 hours, followed by DMF removal under reduced pressure.
Step 3: Glutamic Acid Incorporation
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Deprotection : Piperidine (5.0 equiv) is added to Fmoc-Val-Cit-OH to remove the Fmoc group.
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Coupling : Fmoc-Glu-OtBu (1.2 equiv) and HATU (1.1 equiv) are added in DMF with diisopropylethylamine (DIPEA, 3.0 equiv).
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Purification : Flash chromatography yields Fmoc-Glu-Val-Cit-OH (75%).
Step 4: PAB Attachment
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Activation : Fmoc-Glu-Val-Cit-OH is activated with HATU (1.1 equiv) and DIPEA (3.0 equiv).
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Coupling : Para-aminobenzyl alcohol (1.0 equiv) is added, stirred for 18 hours.
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Final Product : this compound is isolated in 70% yield after chromatography.
Optimization Strategies for Enhanced Yield and Purity
Coupling Agent Selection
Traditional agents like EEDQ result in low yields (20–25%) and epimerization due to oxazolone intermediate formation. Modern protocols favor HATU, which improves yields to 70–80% while minimizing racemization.
Table 1: Impact of Coupling Agents on this compound Synthesis
| Coupling Agent | Yield (%) | Epimerization Observed |
|---|---|---|
| EEDQ | 20–25 | Yes |
| HATU | 70–80 | No |
Protecting Group Stability
Fmoc deprotection under basic conditions can lead to premature cleavage during coupling. Substituting Fmoc with Boc or Cbz in intermediate steps enhances stability, reducing side reactions.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times consistent with reference standards.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) validates the molecular ion peak at m/z 952.02 (calculated for C49H57N7O13).
Nuclear Magnetic Resonance (NMR)
1H NMR (600 MHz, DMSO-d6) confirms structural integrity:
Comparative Analysis with VCit Linkers
Table 2: Stability of EVCit vs. VCit Linkers in Plasma
| Linker Type | Human Plasma Stability | Mouse Plasma Stability |
|---|---|---|
| VCit | Stable | Unstable |
| EVCit | Stable | Stable |
EVCit linkers demonstrate superior stability in preclinical models, reducing false positives in toxicity studies.
Challenges and Mitigation Strategies
Epimerization
Citrulline’s stereogenic center is prone to racemization during activation. Using HATU instead of EEDQ and avoiding prolonged basic conditions reduces this risk.
Chemical Reactions Analysis
Types of Reactions: FmocEVCit-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The Fmoc group is removed using a base, and the PAB moiety is cleaved enzymatically or chemically.
Substitution Reactions: The compound can undergo substitution reactions where the amino or carboxyl groups are modified.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Cleavage from Resin: Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
Enzymatic Cleavage: Enzymes like cathepsin B.
Major Products Formed:
Fmoc Removal: The deprotected peptide.
Cleavage from Resin: The free peptide with the PAB moiety.
Enzymatic Cleavage: The drug payload is released from the ADC.
Scientific Research Applications
Synthesis Methodology
The synthesis of FmocEVCit-PAB involves several steps that optimize yield and purity:
- Starting Materials : The process begins with L-Citrulline and involves the use of protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) to facilitate selective reactions.
- Modified Synthesis Route : Recent methodologies have improved the overall yield to approximately 85% while avoiding epimerization issues commonly encountered in earlier synthesis attempts .
- Key Steps :
- Preparation of FMoc-Cit-PABOH.
- Reaction with piperidine followed by FMoc-Val-OSu to form the final product.
Antibody-Drug Conjugates (ADCs)
This compound is primarily utilized in the construction of ADCs, which combine monoclonal antibodies with cytotoxic drugs through cleavable linkers. The advantages include:
- Enhanced Cytotoxicity : ADCs utilizing this compound have shown increased effectiveness against HER2-positive cancer cells compared to traditional non-cleavable ADCs .
- Selective Targeting : The sulfatase-cleavable nature allows for precise drug release within the tumor microenvironment, reducing off-target effects .
Drug Delivery Systems
The compound's ability to facilitate controlled release makes it suitable for various drug delivery applications:
- Targeted Cancer Therapy : this compound has been integrated into constructs that deliver potent anticancer agents selectively to tumor cells.
- Bioconjugation Techniques : Its properties make it an ideal candidate for bioconjugation, enhancing the stability and efficacy of therapeutic agents.
Case Study 1: Efficacy in HER2-Positive Cells
In a study involving ADCs with trastuzumab linked to monomethyl auristatin E (MMAE) through this compound, researchers observed:
- Increased Cytotoxicity : The ADC demonstrated significantly higher cytotoxic effects on HER2-positive cells compared to controls lacking the cleavable linker.
- Selectivity Maintained : Importantly, the ADC maintained selectivity over HER2-negative cells, showcasing the potential for targeted therapy .
Case Study 2: Stability in Plasma
Another significant study evaluated the stability of this compound linkers in human plasma:
- Rapid Release Mechanism : The study confirmed that upon exposure to cathepsin B, the linker facilitated rapid release of free drugs in lysosomal preparations.
- Improved Pharmacokinetics : The findings suggested that ADCs employing this linker exhibited favorable pharmacokinetic profiles due to their enhanced stability and controlled release mechanisms .
Mechanism of Action
The mechanism of action of FmocEVCit-PAB involves its use as a linker in ADCs. The compound ensures the stability of the ADC in the bloodstream and facilitates the release of the drug payload upon reaching the target cells. The enzymatic cleavage of the PAB moiety by cathepsin B releases the cytotoxic drug, which then exerts its effects on the cancer cells .
Comparison with Similar Compounds
Key Properties :
- Molecular formula : C₃₃H₃₉N₅O₆ .
- Molecular weight : 601.69 g/mol .
- Solubility : ≥123.75 mg/mL in DMSO, facilitating bioconjugation .
- Stability : High plasma stability with selective cleavage in lysosomal environments, minimizing off-target toxicity .
Fmoc-Val-Cit-PAB is critical for conjugating cytotoxic payloads (e.g., MMAE) to monoclonal antibodies, enabling targeted cancer therapy .
Comparison with Similar Compounds
2.1. Structural Analogues
Key Observations :
- Activation Groups: PNP and PFP esters enhance conjugation kinetics compared to non-activated linkers, but may introduce stability challenges during storage .
2.2. Functional Performance
- Fmoc-Val-Cit-PAB-MMAE : This pre-conjugated ADC precursor (Reagent grade, CAS: N/A) simplifies ADC manufacturing but limits flexibility in payload selection .
- Fmoc-Val-Cit-PAB-PNP : The PNP group facilitates efficient coupling to antibodies via amine-reactive chemistry, though its stability in aqueous buffers requires careful formulation .
Q & A
Q. What protocols ensure reproducibility of this compound synthesis across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
